molecular formula C19H29N3OS B2753698 N-phenethyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide CAS No. 1421504-50-8

N-phenethyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide

Cat. No.: B2753698
CAS No.: 1421504-50-8
M. Wt: 347.52
InChI Key: OPKPXGMOWUCBQW-UHFFFAOYSA-N
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Description

N-phenethyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide is a synthetic compound that belongs to the class of thiazepane derivatives. This compound is characterized by a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms. The presence of a pyrrolidine moiety and a phenethyl group further enhances its chemical complexity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenethyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiazepane Ring: This can be achieved through a cyclization reaction involving a suitable dithiol and a diamine under acidic conditions.

    Introduction of the Pyrrolidine Moiety: This step often involves the alkylation of the thiazepane ring with a pyrrolidine derivative, using reagents such as alkyl halides or sulfonates.

    Attachment of the Phenethyl Group: The final step usually involves the coupling of the phenethyl group to the thiazepane ring, which can be facilitated by using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-phenethyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazepane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenethyl group can be modified through electrophilic aromatic substitution reactions, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-phenethyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound, particularly in the modulation of enzyme activity.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-phenethyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    N-phenethyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.

    N-phenethyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-sulfonamide: Contains a sulfonamide group, which may alter its chemical reactivity and biological activity.

Uniqueness

N-phenethyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities

Properties

IUPAC Name

N-(2-phenylethyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3OS/c23-19(20-10-9-17-7-2-1-3-8-17)22-13-6-14-24-16-18(22)15-21-11-4-5-12-21/h1-3,7-8,18H,4-6,9-16H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKPXGMOWUCBQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2CSCCCN2C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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